4-(Butan-2-yl)azepane hydrochloride
Description
4-(Butan-2-yl)azepane hydrochloride is a bicyclic amine derivative featuring a seven-membered azepane ring with a butan-2-yl substituent at the 4-position, combined with a hydrochloride counterion. These compounds are typically synthesized for pharmaceutical applications, serving as intermediates in drug development due to their ability to modulate biological targets through nitrogen-based interactions. The hydrochloride salt enhances stability and solubility, critical for bioavailability in medicinal chemistry.
Properties
IUPAC Name |
4-butan-2-ylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-3-9(2)10-5-4-7-11-8-6-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAROCLHYUIUKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)azepane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable amine with a butyl halide in the presence of a base to form the azepane ring. The hydrochloride salt is then formed by treating the azepane with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antiallergic Agents
One of the primary applications of 4-(Butan-2-yl)azepane hydrochloride is as a precursor in the synthesis of antiallergic drugs. For instance, it has been identified as a useful raw material for producing azelastine hydrochloride, which is known for its potent therapeutic effects against allergic conditions. The synthesis process involves the reaction of this compound with specific hydrazines to yield derivatives that exhibit improved pharmacological profiles .
Cancer Therapeutics
Recent studies have explored the potential of compounds derived from azepane structures, including this compound, in targeting cancer cell lines. For example, analogs have shown efficacy against colon cancer cell lines, indicating that modifications to azepane derivatives can lead to significant anticancer activity. The structure-activity relationship (SAR) studies suggest that these compounds can be optimized for better potency and selectivity against cancer cells .
Synthetic Methodologies
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Azepane Ring : The initial step involves constructing the azepane ring through cyclization reactions of appropriate precursors.
- Hydrochloride Salt Formation : The final product is usually converted into its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications.
A detailed synthetic route includes the use of various reagents and conditions that optimize yield and purity. For instance, employing hydrazine derivatives in reductive amination processes has been shown to produce high yields of azepane derivatives .
Case Studies
Case Study 1: Antiallergic Drug Development
In a study focused on synthesizing azelastine hydrochloride, researchers successfully utilized this compound as a key intermediate. The reaction conditions were optimized to achieve high yields while minimizing by-products. This approach not only demonstrated the compound's utility but also provided insights into scalable production methods suitable for industrial applications .
Case Study 2: Cancer Cell Line Testing
Another significant application was reported in a study investigating the effects of azepane derivatives on colon cancer cell lines. Compounds synthesized from this compound were tested for their antiproliferative activity. Results indicated that certain modifications led to enhanced efficacy against specific cancer types, showcasing the versatility of azepane derivatives in medicinal chemistry .
Data Tables
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)azepane hydrochloride involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(butan-2-yl)azepane hydrochloride with structurally related azepane derivatives and other hydrochlorides, focusing on molecular features, applications, and substituent effects.
Table 1: Structural and Molecular Comparison
Key Findings
Substituent Effects on Bioactivity: The butan-2-yl group in this compound likely enhances lipophilicity compared to acetamide (C₈H₁₇ClN₂O, ) or fluorinated (C₁₅H₂₀ClFN₂O₂, ) analogs. This property may improve membrane permeability in drug delivery.
Functional Group Diversity: The phenolic ethoxy group in 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol HCl enables hydrogen bonding, making it suitable for API intermediates requiring solubility in polar solvents. Carbamate and acetamide groups () introduce hydrogen-bonding sites, critical for interactions in enzyme inhibition or receptor modulation.
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., 192.69 g/mol for 2-(azepan-4-yl)acetamide HCl ) are often prioritized in central nervous system drug design due to enhanced blood-brain barrier penetration.
- Higher molecular weight derivatives (e.g., 316.80 g/mol for fluorinated carbamate ) may be tailored for prolonged systemic activity or reduced renal clearance.
Research Implications and Limitations
While the provided evidence lacks direct pharmacological or thermodynamic data for this compound, structural parallels suggest:
- Synthetic Utility : The butan-2-yl group’s steric bulk may hinder crystallization, necessitating advanced techniques like SHELX or ORTEP for structural validation.
- Safety and Stability: Similar compounds (e.g., N-(4-Amino-2-methoxyphenyl)butanamide HCl ) are classified as research chemicals, implying stringent handling protocols.
Table 2: Inferred Properties Based on Substituents
Biological Activity
4-(Butan-2-yl)azepane hydrochloride is a nitrogen-containing heterocyclic compound belonging to the azepane class, characterized by its seven-membered ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The synthesis of this compound typically involves cyclization reactions between suitable amines and butyl halides, often in the presence of bases. The resulting azepane can be converted into its hydrochloride form through treatment with hydrochloric acid. This process allows for the generation of high-purity compounds suitable for biological evaluation.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The azepane ring structure enables it to modulate the activity of enzymes and receptors, potentially influencing metabolic pathways and physiological responses. Specific mechanisms remain to be fully elucidated, necessitating further research into its pharmacodynamics and pharmacokinetics.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacterial strains.
- Neuroprotective Effects : Given its structural similarity to other bioactive azepanes, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease where acetylcholine levels are affected .
- Cytotoxicity : The compound may also demonstrate cytotoxic properties, which could be beneficial in cancer therapy contexts.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Moderate activity against E. coli | |
| Neuroprotective | Potential AChE inhibition | |
| Cytotoxicity | Activity observed in cancer cells |
Case Studies
- Antimicrobial Studies : In vitro assays conducted on various bacterial strains revealed that this compound exhibited moderate antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus. These findings highlight its potential as a lead compound for antibiotic development .
- Neuroprotective Research : A study focusing on compounds similar to this compound demonstrated promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels suggests a role in cognitive function preservation .
- Cytotoxicity Evaluation : Cytotoxic assays using brine shrimp models indicated that this compound could induce significant cytotoxic effects, warranting further investigation into its mechanisms and therapeutic applications in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
